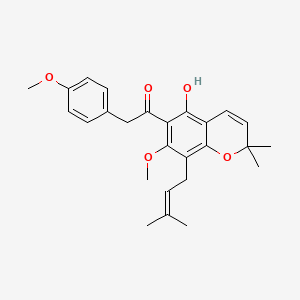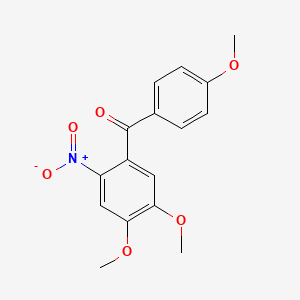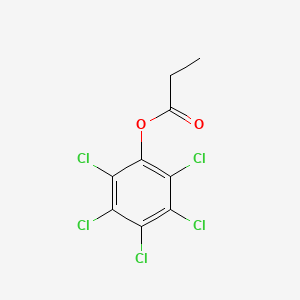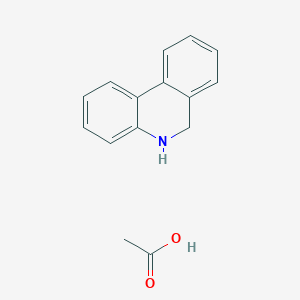
Osajetin, dimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osajetin, dimethyl ether is a chemical compound with the molecular formula C26H30O5 It is known for its unique structure, which includes a benzopyran ring system and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Osajetin, dimethyl ether can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is versatile and can be used to prepare both symmetrical and unsymmetrical ethers.
Another method involves the dehydration of alcohols. In this process, a primary alcohol is heated with concentrated sulfuric acid at around 140°C to produce the ether . This method is typically used for symmetrical ethers.
Industrial Production Methods
Industrial production of this compound often involves the dehydration of methanol over a solid acid catalyst such as γ-alumina . This process is efficient and allows for the production of high-purity dimethyl ether. The reaction conditions typically include temperatures ranging from 120°C to 400°C and pressures between 0.2 to 4 MPa.
Chemical Reactions Analysis
Types of Reactions
Osajetin, dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or ethers.
Scientific Research Applications
Osajetin, dimethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of various chemicals and as a fuel additive due to its clean-burning properties
Mechanism of Action
The mechanism of action of Osajetin, dimethyl ether involves its interaction with molecular targets and pathways. It can act as a methylating agent, transferring methyl groups to other molecules. This process is facilitated by its ability to form reactive intermediates, which can then interact with nucleophiles or electrophiles .
Comparison with Similar Compounds
Similar Compounds
Dimethyl ether (CH3OCH3): The simplest ether, used as a fuel and aerosol propellant.
Diethyl ether (C2H5OC2H5): Commonly used as a solvent and anesthetic.
Methoxyethane (CH3OC2H5): Used as a solvent and in organic synthesis.
Uniqueness of Osajetin, Dimethyl Ether
This compound stands out due to its complex structure, which includes a benzopyran ring and multiple methoxy groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
5382-68-3 |
|---|---|
Molecular Formula |
C26H30O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[5-hydroxy-7-methoxy-2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C26H30O5/c1-16(2)7-12-20-24-19(13-14-26(3,4)31-24)23(28)22(25(20)30-6)21(27)15-17-8-10-18(29-5)11-9-17/h7-11,13-14,28H,12,15H2,1-6H3 |
InChI Key |
FMBXPGFWTBVRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1OC)C(=O)CC3=CC=C(C=C3)OC)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)

![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)

![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)





